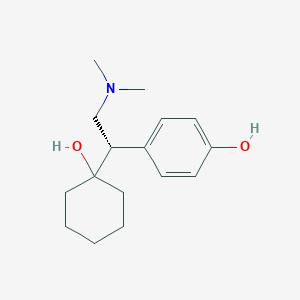

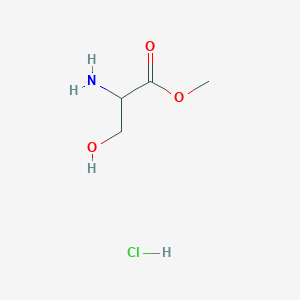

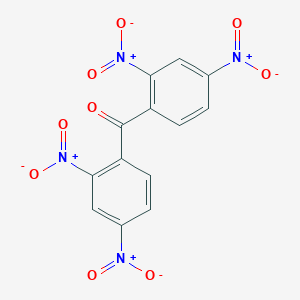

![molecular formula C20H29N5O11 B015981 [N-(2-马来酰亚胺基)乙基]二亚乙基三胺五乙酸,单酰胺 CAS No. 180152-82-3](/img/structure/B15981.png)

[N-(2-马来酰亚胺基)乙基]二亚乙基三胺五乙酸,单酰胺

描述

N-(2-Maleimidoethyl)diethylenetriaminepentaacetic Acid, Monoamide is a chemical derivative of diethylenetriaminepentaacetic acid (DTPA), known for its complexing and chelating properties, particularly with lanthanide ions. It has relevance in various fields such as bioconjugation, medical imaging, and as a component in the synthesis of targeted therapeutics.

Synthesis Analysis

The synthesis involves the modification of DTPA to introduce a maleimidoethyl group, enhancing its ability for specific conjugation with biomolecules through thiol groups. This modification is crucial for applications requiring targeted binding without affecting the biological activity of the conjugated molecules (Ali & Quadri, 1996).

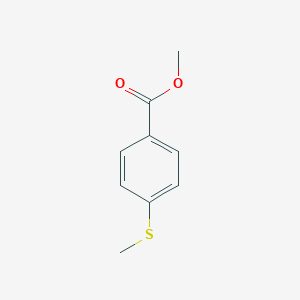

Molecular Structure Analysis

The molecular structure of this derivative incorporates both the complexing capabilities of DTPA and the reactive maleimido group. The presence of maleimido allows for selective conjugation, while the DTPA backbone ensures strong chelation with metal ions. This dual functionality is crucial for creating highly specific and stable bioconjugates.

Chemical Reactions and Properties

N-(2-Maleimidoethyl)diethylenetriaminepentaacetic Acid, Monoamide reacts specifically with sulfhydryl groups, forming stable thioether bonds. This property is utilized in bioconjugation, allowing for the targeted attachment of various biomolecules, such as antibodies or peptides, without compromising their biological function.

Physical Properties Analysis

The compound's physical properties, such as solubility and stability, are influenced by the DTPA backbone and the maleimidoethyl group. The solubility in aqueous and organic solvents is determined by the polar carboxylic acid groups and the overall molecular conformation, which is crucial for its application in biological systems.

Chemical Properties Analysis

The chelating ability of N-(2-Maleimidoethyl)diethylenetriaminepentaacetic Acid, Monoamide is a key chemical property, allowing for the formation of stable complexes with metal ions. This is essential for applications in medical imaging, where it can be used to chelate radioisotopes for diagnostic purposes.

科学研究应用

核成像技术

N-(2-马来酰亚胺基)乙基二亚乙基三胺五乙酸,单酰胺作为二亚乙基三胺五乙酸 (DTPA) 衍生物中较宽泛类别的一部分,在核成像技术的发展中至关重要。这些方法,例如 99mTc 标记的 DTPA 半乳糖人类血清白蛋白闪烁显像术和肝胆闪烁显像术,是非侵入性的,并提供有关肝功能的定量信息。这些对于评估肝移植术前和术后肝功能至关重要 (de Graaf et al., 2010)。

放射性药物开发

寻找单克隆抗体新的和改进的放射性标记方法导致了双功能螯合剂(如 DTPA)的利用,其中 N-(2-马来酰亚胺基)乙基二亚乙基三胺五乙酸,单酰胺是一种衍生物。这种方法促进了靶向治疗放射性药物的发展,提高了包括癌症在内的各种疾病的治疗效果 (Hiltunen, 1993)。

放射性物质的去污

在解决从人体中去除钚、镅和钍的挑战方面,研究表明 DTPA 及其衍生物,包括 N-(2-马来酰亚胺基)乙基二亚乙基三胺五乙酸,单酰胺是有效的。这些化合物增加了这些放射性物质的排泄,为辐射安全和治疗做出了重大贡献 (Stradling, 1994)。

环境生物地球化学

DTPA 及其衍生物在环境生物地球化学中的作用,特别是在螯合放射性废物的处置方面,一直是重要的研究课题。对这些螯合剂环境行为的研究突出了它们与放射性核素的强络合,影响了放射性核素从处置场迁移的速率,并表明需要预处理策略来减轻环境影响 (Means & Alexander, 1981)。

属性

IUPAC Name |

2-[2-[bis(carboxymethyl)amino]ethyl-[2-[carboxymethyl-[2-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-2-oxoethyl]amino]ethyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N5O11/c26-14(21-3-4-25-15(27)1-2-16(25)28)9-23(11-18(31)32)7-5-22(10-17(29)30)6-8-24(12-19(33)34)13-20(35)36/h1-2H,3-13H2,(H,21,26)(H,29,30)(H,31,32)(H,33,34)(H,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWDIQDVCYXIARI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCNC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N5O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60444224 | |

| Record name | N-{2-[Bis(carboxymethyl)amino]ethyl}-N-{2-[(carboxymethyl)(2-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]amino}-2-oxoethyl)amino]ethyl}glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

515.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[N-(2-Maleimidoethyl]diethylenetriaminepentaacetic Acid, Monoamide | |

CAS RN |

180152-82-3 | |

| Record name | N-{2-[Bis(carboxymethyl)amino]ethyl}-N-{2-[(carboxymethyl)(2-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]amino}-2-oxoethyl)amino]ethyl}glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。